molecular formula C8H9ClN2OS B1586859 4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde CAS No. 175543-06-3

4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde

Cat. No. B1586859
M. Wt: 216.69 g/mol
InChI Key: RNCWKOPQPWDUBD-UHFFFAOYSA-N
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Description

“4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde” is a chemical compound with the CAS Number: 175543-06-3 . It has a molecular weight of 217.7 . The IUPAC name for this compound is 4-chloro-2-(pyrrolidin-1-yl)-1H-1lambda3-thiazole-5-carbaldehyde .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional (3D) coverage .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Pyrrolidine in Androgen Receptor Modulators

    • Field : Medicinal Chemistry .
    • Application : Pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs) .
    • Methods : The design of new molecules started by studying the binding conformation of bicyclic sulfonamide . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
    • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Thiazole in Antimicrobial Activities

    • Field : Pharmaceutical Sciences .
    • Application : Thiazole derivatives have been synthesized and screened for their antimicrobial activities against various strains of bacteria .
    • Methods : Researchers synthesized various thiazole derivatives from 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde .
    • Results : Some compounds were found to possess better antimicrobial activity .
  • Thiazole in Antifungal Medication

    • Field : Pharmaceutical Sciences .
    • Application : Thiazole derivatives are used in antifungal medication .
    • Results : The antifungal medication abafungin is mostly used topically to suppress skin infections caused by various fungi .
  • Pyrrolidine in Anticancer Research

    • Field : Medicinal Chemistry .
    • Application : Pyrrolidine derivatives have been synthesized as potential anticancer agents .
    • Methods : The design of new molecules started by studying the binding conformation of bicyclic sulfonamide . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
    • Results : Some compounds exhibited improved activity compared to doxorubicin, with IC50 values of 49.11, 48.01, 49.78 and 49.27 .
  • Pyrrolidine in Chiral Separation

    • Field : Chromatography .
    • Application : 4C-Substituted Pyrrolidin-2-One Derivatives have been separated on Amylose-Based Chiral Stationary Phases .
  • Thiazole in Antiviral Research

    • Field : Pharmaceutical Sciences .
    • Application : Thiazole derivatives have been synthesized and screened for their antiviral activities .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Future Directions

The pyrrolidine ring, a key part of “4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on exploring the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-chloro-2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2OS/c9-7-6(5-12)13-8(10-7)11-3-1-2-4-11/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCWKOPQPWDUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C(S2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376712
Record name 4-Chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde

CAS RN

175543-06-3
Record name 4-Chloro-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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